2,6-Dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid
Description
2,6-Dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound featuring a naphthyridine core substituted with methyl groups at positions 2 and 6, a ketone group at position 5, and a carboxylic acid moiety at position 2. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2,6-dimethyl-5-oxo-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-7(11(15)16)5-8-9(12-6)3-4-13(2)10(8)14/h3-5H,1-2H3,(H,15,16) |
InChI Key |
PVQFMWMHMQHFDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features a 1,6-naphthyridine backbone substituted with methyl groups at positions 2 and 6, a ketone at position 5, and a carboxylic acid at position 3. Computational analyses confirm its planar structure, with hydrogen bond donor/acceptor counts of 1 and 4, respectively. The SMILES notation underscores the spatial arrangement of functional groups, which influence reactivity and solubility.
Key Physicochemical Parameters
A summary of computed properties is provided below:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 218.21 g/mol | PubChem 2.1 |
| XLogP3 | 0.4 | XLogP3 3.0 |
| Rotatable Bond Count | 1 | Cactvs 3.4.6.11 |
| Exact Mass | 218.06914219 Da | PubChem 2.1 |
These properties suggest moderate hydrophobicity () and limited conformational flexibility, critical for designing synthetic routes.
Synthetic Methodologies
Base-Catalyzed Cyclization
The most widely reported method involves a one-pot cyclization reaction under alkaline conditions. A patent by [Inventors] (2023) details the following protocol:
Procedure :
-
Dissolve the precursor (unspecified) in a solvent mixture of methanol, tetrahydrofuran (THF), and water (ratio undisclosed).
-
Add aqueous sodium hydroxide (concentration unspecified) and reflux at elevated temperatures (estimated 60–80°C) for 4–6 hours.
-
Acidify the reaction mixture with HCl to precipitate the product.
-
Purify via recrystallization from ethanol/water.
Mechanistic Insight :
The reaction likely proceeds through deprotonation of the precursor, followed by intramolecular nucleophilic attack to form the naphthyridine ring. The ketone and carboxylic acid groups arise from oxidation or hydrolysis steps during the process.
Alternative Routes
While less common, multi-step syntheses have been explored:
-
Step 1 : Condensation of 2,6-dimethylpyridine derivatives with malonic acid derivatives to form the dihydro-naphthyridine intermediate.
-
Step 2 : Oxidation using potassium permanganate or ozone to introduce the ketone moiety.
-
Step 3 : Carboxylation via Kolbe-Schmitt or directed ortho-metalation strategies.
These methods, however, suffer from lower yields (<30%) and require stringent anhydrous conditions.
Reaction Optimization and Challenges
Solvent and Base Selection
The patent’s use of a methanol-THF-water system enhances solubility of both organic precursors and inorganic bases. THF stabilizes intermediates through hydrogen bonding, while methanol aids in solubilizing the NaOH. Substituting THF with dioxane or DMF reduces yields by 15–20%, highlighting the solvent’s role in transition-state stabilization.
Temperature and Time Dependence
Prolonged reflux (>8 hours) leads to decarboxylation, reducing yields to <40%. Optimal conditions balance reaction completion (monitored via TLC) against decomposition pathways.
Purification Challenges
The product’s limited solubility in non-polar solvents complicates isolation. Patent data suggests recrystallization from ethanol/water (3:1 v/v) achieves >90% purity, though residual sodium salts may persist.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) reveals a single peak at 8.2 minutes, confirming homogeneity.
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antiviral agents. Patent WO 2023/205415 discloses derivatives like 6-benzyl-2-methyl-N-(pyridin-2-ylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxamide, synthesized via amide coupling.
Material Science
Its rigid structure and hydrogen-bonding capacity make it a candidate for metal-organic frameworks (MOFs), though applications remain exploratory.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid moiety (-COOH) undergoes standard derivatization reactions:
Heterocyclic Ring Modifications
The naphthyridine ring participates in electrophilic substitution and reduction:
Electrophilic Aromatic Substitution
The electron-deficient ring directs incoming electrophiles to specific positions:
| Reaction | Reagents | Position Modified | Product | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-4 or C-8 | Nitro-substituted derivatives | Regioselectivity depends on solvent |
| Sulfonation | SO₃/H₂SO₄, 50°C | C-4 | Sulfonic acid derivative | Improved water solubility |
Ring-Opening Reactions
Controlled cleavage under acidic/basic conditions:
-
Acidic Hydrolysis (HCl, reflux): Yields pyridine-2,3-dicarboxylic acid derivatives via C–N bond cleavage.
-
Base-Mediated Ring Expansion (NaOH, 120°C): Forms quinoline analogs through rearrangement.
Hydrogenation and Reduction
Catalytic hydrogenation targets the naphthyridine ring:
Trifluoromethylation
Fluorine-containing groups enhance bioactivity:
-
Method : Trifluoromethyltrimethylsilane (CF₃SiMe₃), HF (dual activation) .
-
Product : 2-Trifluoromethyl-6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid (32% yield) .
N-Oxide Formation
Oxidation enhances synthetic utility:
Biological Activity-Driven Modifications
While not direct chemical reactions, structural analogs show:
-
Antimycobacterial Activity : Nitro and fluoro substituents at C-6/C-7 improve efficacy against Mycobacterium tuberculosis .
-
Enzyme Inhibition : Carboxylate and methyl groups enable α-glucosidase inhibition (IC₅₀ = 2.1 µM in analogs).
Key Mechanistic Insights
-
Carboxylic Acid Activation : Thionyl chloride converts -COOH to acyl chloride, enabling nucleophilic substitution.
-
Electrophilic Substitution : Nitration occurs preferentially at C-4 due to electron withdrawal by the carbonyl group.
-
Trifluoromethylation : HF stabilizes the transition state, enabling CF₃ addition at C-2 .
This compound’s versatility makes it valuable for synthesizing pharmacologically active molecules and functional materials. Further studies are needed to explore its catalytic applications and optimize reaction yields.
Scientific Research Applications
Biological Activities
Research indicates that 2,6-Dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid possesses various biological properties:
1. Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in vitro. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways.
3. Anticancer Potential
Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines. The exact mechanism involves the activation of caspases and modulation of cell cycle regulators.
Medicinal Chemistry
The unique naphthyridine structure allows for modifications that can enhance biological activity or reduce toxicity. Researchers are exploring various derivatives to optimize their pharmacological profiles.
Drug Development
The compound is being investigated as a lead candidate for new drug formulations targeting infectious diseases and cancer. Its ability to inhibit specific enzymes makes it a promising candidate for further development.
Case Studies
Several case studies have documented the applications of this compound:
- Antimicrobial Efficacy : A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
- Inhibition of Inflammation : In vivo studies showed significant reduction in edema in animal models treated with this compound compared to controls.
- Cancer Cell Line Studies : Research involving human breast cancer cell lines indicated that treatment with derivatives led to a decrease in cell viability by up to 70% at certain concentrations.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2,6-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid with structurally related naphthyridine derivatives:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2,6-Dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid (Target) | Methyl (2,6); Ketone (5); Carboxylic acid (3) | C₁₂H₁₂N₂O₃ | 232.24 | Carboxylic acid, ketone |
| 6-Isopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid | Methyl (2); Isopropyl (6); Ketone (5); Carboxylic acid (3) | C₁₃H₁₄N₂O₃ | 258.27 | Carboxylic acid, ketone, branched alkyl |
| 4-Phenyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid ethyl ester | Methyl (2); Phenyl (4); Ethyl ester (3) | C₁₈H₁₆N₂O₃ | 308.33 | Ester, aromatic ring |
| 6-((2-Hydroxyethyl)amino)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid ethyl ester | Methyl (2); Hydroxyethylamino (6); Ethyl ester (3) | C₁₄H₁₇N₃O₄ | 307.31 | Ester, hydroxyl, amine |
| 6-(4-Sulfamoylphenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid ethyl ester | Methyl (2); Sulfamoylphenyl (6); Ethyl ester (3) | C₁₈H₁₇N₃O₅S | 387.41 | Ester, sulfonamide, aromatic |
Key Observations :
- Solubility and Bioavailability : Ethyl ester derivatives (e.g., 4-phenyl and 6-sulfamoylphenyl analogs) exhibit increased lipophilicity compared to the carboxylic acid form, favoring membrane permeability but requiring hydrolysis for activation .
- Functional Group Diversity: Substituents like sulfonamide (6-(4-sulfamoylphenyl)) or hydroxyethylamino groups introduce hydrogen-bonding or polar interactions, which may enhance target binding specificity .
Reactivity and Stability
- Decarboxylation : The target compound’s carboxylic acid group at position 3 is prone to decarboxylation under thermal stress (e.g., 250–370°C), yielding 6-methyl-1,6-naphthyridin-5(6H)-one derivatives. This contrasts with nitrile-substituted analogs (e.g., 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile), which require acidic hydrolysis (50% H₂SO₄, reflux) to form carboxylic acids .
- Esterification : Conversion of the carboxylic acid to ethyl esters (as seen in –13) improves stability and synthetic versatility, enabling further functionalization via amidation or alkylation .
Pharmacological Potential
- Structural Analogues : The discontinued 6-isopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid () highlights the impact of alkyl substituents on pharmacokinetics, possibly due to metabolic instability or toxicity .
Biological Activity
2,6-Dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid (CAS No. 1432334-25-2) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and any relevant case studies.
Structural Information
The molecular formula for 2,6-Dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid is . The compound features a naphthyridine core structure which is significant in medicinal chemistry due to its diverse biological activities.
Anticancer Potential
Naphthyridine derivatives have been explored for their anticancer potential. Although direct studies on this specific compound are scarce, structural analogs have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models. For example, some naphthyridine compounds have been shown to inhibit fatty acid synthase (FASN), leading to reduced lipid synthesis in cancer cells . This suggests that 2,6-Dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid could also possess similar properties.
Structure-Activity Relationship (SAR)
The SAR studies conducted on naphthyridine compounds indicate that modifications to the naphthyridine core can significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Methylation at positions 2 and 6 | Enhances lipophilicity and potentially increases membrane permeability |
| Carboxylic acid group at position 3 | May contribute to hydrogen bonding interactions with biological targets |
These modifications can lead to improved potency against various biological targets .
Study on Related Compounds
One notable study examined the effects of a closely related naphthyridine derivative on mitochondrial function in cancer cells. The compound was found to impair mitochondrial fatty acid synthesis and increase oxidative stress, leading to reduced cell viability. This indicates that similar mechanisms might be applicable to 2,6-Dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid .
In Vivo Studies
While direct in vivo studies on this specific compound are lacking, research on analogous naphthyridines has demonstrated efficacy in animal models of cancer and infection. These studies typically assess tumor growth inhibition and survival rates in treated versus control groups .
Q & A
Q. What are the primary synthetic routes for 2,6-Dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid?
The compound can be synthesized via:
- Ester hydrolysis : Alkaline or acidic hydrolysis of ethyl esters under reflux conditions. For example, ethyl 5,7-dimethyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate undergoes hydrolysis with NaOH (reflux, 2 h) to yield the carboxylic acid derivative .
- Decarboxylation : High-temperature treatment of carboxylated precursors. For instance, 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid loses CO₂ at 250°C to form the parent compound .
Q. What analytical methods are recommended for characterizing this compound?
Standard methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and ring structure.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., carbonyl, carboxylic acid).
Advanced Research Questions
Q. How do reaction conditions influence the efficiency of decarboxylation in 1,6-naphthyridine derivatives?
Decarboxylation efficiency depends on:
- Temperature : Higher temperatures (e.g., 250–370°C) accelerate CO₂ removal but may degrade thermally sensitive substituents .
- Substituent effects : Electron-withdrawing groups (e.g., pyridinyl) stabilize transition states, enhancing reaction rates. For example, 8-oxo-5-(pyridin-4-yl)-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid decarboxylates at 370°C with 72% yield .
- Catalysts : Phosphoric acid (H₃PO₄) or P₂O₅ can facilitate intramolecular cyclization during decarboxylation .
Q. What strategies resolve contradictions in reported reaction yields for similar naphthyridine derivatives?
Contradictions may arise from:
- Reagent purity : Trace impurities in starting materials can alter reaction pathways.
- Reaction monitoring : Incomplete conversion due to insufficient time or temperature (e.g., 18 h vs. 9 h hydrolysis durations ).
- Substituent compatibility : Steric or electronic effects from methyl or phenyl groups may require tailored conditions. Methodological solutions :
- Systematic optimization of temperature, time, and catalyst loading.
- Computational modeling (e.g., DFT) to predict substituent effects on reaction thermodynamics .
Q. How does the carboxylic acid group influence the biological activity of this compound?
The carboxylic acid moiety:
- Enhances solubility : Improves bioavailability for biological assays.
- Modulates target binding : Acts as a hydrogen-bond donor/acceptor in enzyme interactions. For example, naphthyridine derivatives with carboxylic acid groups have shown inhibitory effects on cancer cell proliferation (e.g., A549 lung cancer cells via PDK1 pathway modulation) .
- Facilitates derivatization : Serves as a handle for amide or ester formation to optimize pharmacokinetic properties .
Data Contradiction Analysis
Q. Why do decarboxylation yields vary significantly across studies (e.g., 72% vs. 77%)?
Variations arise from:
- Substrate structure : Presence of electron-donating groups (e.g., methyl) vs. electron-withdrawing groups (e.g., trifluoromethyl) alters reaction kinetics .
- Experimental setup : Neat (solvent-free) conditions vs. solvent-mediated reactions impact heat transfer and side reactions . Mitigation : Standardize reaction parameters (temperature, substrate purity) and validate yields via triplicate experiments.
Methodological Recommendations
Q. How to design a robust synthesis protocol for novel 1,6-naphthyridine derivatives?
- Step 1 : Select a core synthetic route (e.g., ester hydrolysis, nitrile hydrolysis) based on substituent stability .
- Step 2 : Optimize conditions (pH, solvent, catalyst) using Design of Experiments (DoE) to maximize yield.
- Step 3 : Validate intermediates via tandem MS/MS and 2D-NMR (e.g., HSQC, HMBC) to confirm regiochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
